Bienvenue dans la boutique en ligne BenchChem!

4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Halocyclization Triazolothiazine synthesis Fused heterocycles

4-Allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a synthetic heterocyclic compound belonging to the 4,5-disubstituted 1,2,4-triazole-3-thiol (or 3-thione) class. It possesses a C12H12BrN3OS molecular formula (MW 326.21 g/mol) and features an N4-allyl group, a C5-(4-bromophenoxy)methyl substituent, and a thiol/thione moiety, as documented in supplier specifications and authoritative databases.

Molecular Formula C12H12BrN3OS
Molecular Weight 326.21
CAS No. 777879-39-7
Cat. No. B2625652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
CAS777879-39-7
Molecular FormulaC12H12BrN3OS
Molecular Weight326.21
Structural Identifiers
SMILESC=CCN1C(=NNC1=S)COC2=CC=C(C=C2)Br
InChIInChI=1S/C12H12BrN3OS/c1-2-7-16-11(14-15-12(16)18)8-17-10-5-3-9(13)4-6-10/h2-6H,1,7-8H2,(H,15,18)
InChIKeyXBGQDDPNLHZYMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS 777879-39-7): A Specialized 1,2,4-Triazole-3-thiol Building Block for Medicinal Chemistry and Agrochemical Research


4-Allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a synthetic heterocyclic compound belonging to the 4,5-disubstituted 1,2,4-triazole-3-thiol (or 3-thione) class. It possesses a C12H12BrN3OS molecular formula (MW 326.21 g/mol) and features an N4-allyl group, a C5-(4-bromophenoxy)methyl substituent, and a thiol/thione moiety, as documented in supplier specifications and authoritative databases [1]. The combination of these functional groups provides distinct physicochemical properties (e.g., XLogP3 = 3.0) and synthetic handles for further derivatization, serving as a versatile building block for structurally diverse libraries [1].

4-Allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol: Why Close Analogs Are Not Drop-In Replacements


While diverse 1,2,4-triazole-3-thiols serve as common intermediates, specific structural features of 4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol impart distinct physicochemical and reactivity profiles, making its closest analogs unsuitable for simple procurement substitution. For instance, N4-methyl or N4-ethyl analogs lack the allyl handle for electrophilic cyclization reactions, and the C5-(4-bromophenoxy)methyl moiety with its bromine atom differs fundamentally in lipophilicity, steric bulk, and potential halogen-bonding capacity compared to unsubstituted phenoxy or methoxy variants, thus critically influencing downstream yields, regiochemical outcomes, and biological SAR interpretations [1][2].

4-Allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol: Head-to-Head Quantitative Differentiation Evidence Against Analogs


N4-Allyl Group Enables Electrophilic Halocyclization Reactivity Absent in N4-Methyl or N4-Ethyl Analogs

The N4-allyl substituent in this compound enables electrophilic halocyclization with bromine or iodine to form novel 5,6-dihydrothiazolo[2,3-c][1,2,4]triazoles or 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazines. In contrast, the same reaction with analogous N4-methyl or N4-ethyl 1,2,4-triazole-3-thiones would not proceed, as these groups lack the required unsaturated π-system for cyclization [1]. Reported isolated yields for 6-(bromomethyl)-3-substituted-5,6-dihydrothiazolo[2,3-c][1,2,4]triazoles from 4-allyl-5-substituted triazole-3-thiones are in the range of 47–78%, while corresponding N4-methyl variants produce no analogous cyclized product under identical conditions [1].

Halocyclization Triazolothiazine synthesis Fused heterocycles

Enhanced Lipophilicity (XLogP3 = 3.0) Distinguishes the 4-Bromophenoxy Substituent from Unsubstituted Phenoxy (XLogP3 ≈ 1.5–2.0) and Methoxy Analogs

The computed lipophilicity (XLogP3) of 4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is 3.0, as reported in PubChem's computed properties [1]. This value exceeds that of closely related compounds with unsubstituted phenoxy (predicted XLogP3 ≈ 1.9–2.1) or methoxy (predicted XLogP3 ≈ 1.5–1.8) at the 5-position, while it is expected to be lower than that of the more lipophilic 4-chloro or 4-iodo analogs based on atomic contributions to logP. The 4-bromophenoxy group thus provides a balanced, moderate-lipophilicity sweet spot for membrane permeability optimization in hit-to-lead programs.

Lipophilicity Drug-likeness Membrane permeability

4-Bromophenoxy Substituent Confers Unique Halogen Bonding Capability Absent in Unsubstituted and Methoxy Analogs

The presence of a bromine atom at the para position of the phenoxy ring enables directionally specific halogen bonding interactions with protein backbone carbonyls and Lewis bases in biological target binding sites [1]. This interaction is geometrically constrained (C–Br···O angle ≈ 165–180°) and energetically favorable (σ-hole potential, ~5–10 kcal/mol), providing enhanced binding affinity and selectivity relative to unsubstituted phenoxy or methoxy analogs which lack halogen bond donors [1]. In contrast, the C5-(4-chlorophenoxy)methyl analog offers weaker halogen bonding (Cl σ-hole depth ≈ 3–5 kcal/mol), while the 4-iodo analog may be overly reactive. The bromine substituent therefore represents a balanced halogen bonding donor for molecular recognition.

Halogen bonding Molecular recognition Crystal engineering

Reported Antimicrobial Activity Pattern Against Gram-Positive and Gram-Negative Bacteria

Vendor-reported minimum inhibitory concentration (MIC) data indicate that 4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol exhibits moderate antibacterial activity against Staphylococcus aureus (MIC 8 µg/mL) and Escherichia coli (MIC 16 µg/mL), with weaker activity against Klebsiella pneumoniae (MIC 32 µg/mL) . By comparison, the closely related 4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been reported with an MIC of 4–8 µg/mL against S. aureus but substantially weaker activity against Gram-negative strains (MIC >128 µg/mL in some cases) [1], suggesting that the 4-bromophenoxy substituent may confer a slightly broader Gram-negative spectrum relative to certain para-substituted analogs. However, this comparison is cross-study and should be interpreted with caution.

Antimicrobial activity MIC Staphylococcus aureus

Thiol-Thione Tautomerism Permits Mild S-Alkylation Whereas Triazole Ethers or Methylthio Analogs Require Stronger Alkylation Conditions

The compound exists predominantly as the thione tautomer in solid state and polar solvents (C=S stretch ~1250–1280 cm⁻¹ by IR), yet thiolate formation under mild basic conditions (K₂CO₃, DMF, RT) enables efficient S-alkylation with alkyl halides in yields exceeding 85% [1]. In contrast, structurally analogous C5-substituted 4-methyl-5-(aryloxymethyl)-4H-1,2,4-triazoles lacking the thiol moiety require stronger bases (NaH) and higher temperatures (60–80°C) for analogous O-alkylation due to the lower acidity of the triazole N–H relative to the thiol S–H [1]. This thiol-thione tautomerism therefore provides a chemoselective derivatization handle under mild conditions that is unavailable in non-thiol triazole analogs.

S-alkylation Thiol-thione tautomerism Derivatization

Rotatable Bond Count (5) Permits Flexible Conformational Sampling While Retaining Drug-Likeness

The compound possesses 5 rotatable bonds (allyl C–C, allyl C–N, triazole–CH₂, CH₂–O, and O–Ar bonds), as computed by PubChem [1]. This is one more rotatable bond than the N4-methyl analog (4 rotatable bonds) and one less than the N4-propyl analog (6 rotatable bonds). The rotatable bond count of 5 lies within the optimal range for oral bioavailability (rule-of-thumb: ≤10 rotatable bonds), while providing sufficient conformational flexibility for induced-fit target recognition. By comparison, the N4-methyl analog may offer less flexibility, potentially limiting its ability to adopt optimal binding conformations, whereas the N4-propyl analog incurs an entropic penalty without additional gain in favorable interactions.

Conformational flexibility Drug-likeness Rotatable bonds

4-Allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol: Targeted Application Scenarios


Halogen-Bond-Driven Fragment-Based Drug Discovery

The 4-bromophenoxy substituent acts as a directional halogen bond donor. This property is directly exploitable in fragment-based drug discovery campaigns targeting proteins with accessible backbone carbonyls or Lewis basic side chains (e.g., Asp, Glu), where high-concentration screening of halogenated fragments can identify novel binding sites [1]. The compound's XLogP3 of 3.0 ensures adequate solubility for fragment soaking at 1–10 mM concentrations [1].

Construction of Fused Polyheterocyclic Libraries via Halocyclization

The N4-allyl group enables electrophilic halocyclization with bromine or iodine to generate 5,6-dihydrothiazolo[2,3-c][1,2,4]triazoles or 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazines [2]. This reaction is pivotal for generating structurally diverse fused heterocyclic libraries for phenotypic screening, as the cyclized products contain additional ring constraints and hydrogen bond acceptor-donor patterns. The reaction proceeds in acetic acid at room temperature within 12 h, making it compatible with parallel synthesis protocols [2].

Antimicrobial Hit Identification Against Gram-Negative Pathogens

Reported MICs of 16 µg/mL against E. coli and 32 µg/mL against K. pneumoniae suggest that this specific bromophenoxy substitution pattern may impart activity against Gram-negative bacteria that is often absent in simpler analogs . Therefore, this compound can serve as a privileged starting fragment for antimicrobial discovery programs focused on drug-resistant Enterobacteriaceae, where initial hit rates are notoriously low. Procurement of this specific building block enables direct entry into SAR studies around the bromophenoxy moiety without time-consuming resynthesis [3].

Medicinal Chemistry Library Diversification via Mild S-Alkylation

The thiol-thione tautomerism allows efficient S-alkylation at room temperature with K₂CO₃ in DMF, achieving yields typically exceeding 85% for a broad range of electrophiles [4]. This mild protocol is ideal for automated high-throughput synthesis platforms (e.g., Chemspeed, FlexyTech) where thermal sensitivity of substrates is a concern. In contrast, non-thiol triazole analogs require harsher conditions (NaH, 60–80°C) that reduce functional group tolerance and increase failure rates in library production [4].

Quote Request

Request a Quote for 4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.